3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 670268-59-4
Cat. No.: VC4867995
Molecular Formula: C29H23ClFN3O2S2
Molecular Weight: 564.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670268-59-4 |
|---|---|
| Molecular Formula | C29H23ClFN3O2S2 |
| Molecular Weight | 564.09 |
| IUPAC Name | 5-(4-chlorophenyl)-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C29H23ClFN3O2S2/c1-4-13-33-28(36)26-22(19-9-11-20(30)12-10-19)15-37-27(26)32-29(33)38-16-25(35)21-14-17(2)34(18(21)3)24-8-6-5-7-23(24)31/h4-12,14-15H,1,13,16H2,2-3H3 |
| Standard InChI Key | RFDLZWVLFMVMGN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3CC=C |
Introduction
Chemical Structure and Physicochemical Properties
3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 670268-59-4) possesses the molecular formula C29H23ClFN3O2S2 and a molecular weight of 564.09 g/mol. Its IUPAC name reflects the integration of a thieno[2,3-d]pyrimidin-4-one scaffold modified with:
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An allyl group at position 3
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A 4-chlorophenyl substituent at position 5
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A 2-oxoethylthio bridge at position 2, further connected to a 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl moiety.
The three-dimensional structure, confirmed via crystallographic and spectroscopic analyses, reveals planar aromatic regions and flexible aliphatic chains that may facilitate target binding. The thienopyrimidine core contributes to π-π stacking interactions, while the chlorophenyl and fluorophenyl groups enhance lipophilicity, potentially improving membrane permeability .
Synthesis and Development
The synthesis of this compound involves a multi-step sequence requiring precise control of reaction conditions. Key stages include:
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Construction of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of thiourea derivatives with α,β-unsaturated ketones.
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Allylation at position 3 using allyl bromide under basic conditions.
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Sulfide bridge formation at position 2 via nucleophilic substitution between a mercapto intermediate and 2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl chloride.
Optimized protocols report yields exceeding 60% for critical steps, with purity validated by HPLC (>95%). Challenges include regioselectivity during cyclization and steric hindrance during pyrrole coupling, addressed through microwave-assisted synthesis and phase-transfer catalysts .
Biological Activity and Mechanism of Action
Anti-Proliferative Effects
In vitro assays against cancer cell lines (e.g., MCF-7, A549) reveal moderate cytotoxicity (IC50: 8–12 μM), attributed to:
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Interference with microtubule assembly via thioether bridge interactions
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Downregulation of cyclin-dependent kinases (CDKs) through chlorophenyl-mediated intercalation.
Research Findings and Pharmacological Studies
Pharmacokinetic Profiling
Preliminary ADMET studies indicate:
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 92% |
| CYP3A4 Inhibition | IC50: 14 μM |
| Half-life (rat) | 6.2 hours |
| Oral Bioavailability | 38% |
The fluorophenyl moiety reduces metabolic clearance by resisting cytochrome P450 oxidation, while the allyl group enhances intestinal absorption.
In Vivo Efficacy
In murine models of pulmonary fibrosis, the compound (10 mg/kg/day) reduced collagen deposition by 45% compared to controls (p < 0.01), correlating with decreased TGF-β1 and α-SMA expression.
Comparative Analysis with Related Compounds
This comparison underscores the critical role of the allylthio-pyrrole segment in enhancing kinase selectivity over simpler analogs .
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